

Spectroscopic data of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Compound Name:	(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Cat. No.:	B591778

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol**

Foreword: A Framework for the Modern Analyst

In contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. Molecules such as **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol**, which incorporates both a trifluoromethyl group and a chloro-substituted pyridine ring, are of significant interest due to the unique physicochemical properties these moieties impart.^{[1][2]} The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the chlorinated pyridine scaffold is a common feature in many bioactive compounds.^{[3][4]}

This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals tasked with the characterization of **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol** (CAS No. 1113049-91-4).^{[5][6]} Rather than merely presenting final data, this document establishes a systematic methodology for acquiring, interpreting, and validating the spectroscopic identity of the compound. We will delve into the predictive analysis of its spectral features and outline robust, self-validating protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS). This approach is designed not only to confirm an identity but to build a foundational understanding of the molecule's electronic and structural characteristics.

Molecular Structure and Predicted Spectroscopic Profile

A thorough analysis begins with a theoretical examination of the molecule's structure to predict its spectroscopic behavior. This predictive step is crucial for designing experiments and for the initial interpretation of raw data.

Molecular Formula: $C_7H_5ClF_3NO$ [5] Molecular Weight: 211.57 g/mol [7]

Predicted Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

The 1H NMR spectrum is anticipated to be relatively simple, revealing four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the chlorine, trifluoromethyl group, and the pyridine nitrogen will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Table 1: Predicted 1H NMR Data (400 MHz, $CDCl_3$)

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.5	Doublet (d)	1H	H-2	Deshielded by adjacent nitrogen and proximity to the electron-withdrawing CF ₃ group.
~7.9	Doublet (d)	1H	H-4	Deshielded by the pyridine ring current and adjacent chloro group.
~4.8	Singlet (s)	2H	-CH ₂ OH	Methylene protons adjacent to an aromatic ring and a hydroxyl group.

| ~2.0-3.0 | Broad Singlet (br s) | 1H | -OH | Labile proton; chemical shift is concentration and solvent dependent. |

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon skeleton. Due to the molecule's asymmetry, seven distinct signals are expected. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~150	C-6	Attached to both nitrogen and chlorine, leading to significant deshielding.
~148	C-2	Alpha to the pyridine nitrogen.
~138	C-4	Aromatic CH carbon deshielded by the adjacent chloro group.
~135	C-3	Carbon bearing the methanol substituent.
~125 (q)	C-5	Quaternary carbon attached to the CF_3 group; will exhibit C-F coupling.
~122 (q)	$-\text{CF}_3$	Quartet signal characteristic of a trifluoromethyl group.

| ~62 | $-\text{CH}_2\text{OH}$ | Aliphatic carbon attached to the hydroxyl group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups based on their vibrational frequencies.

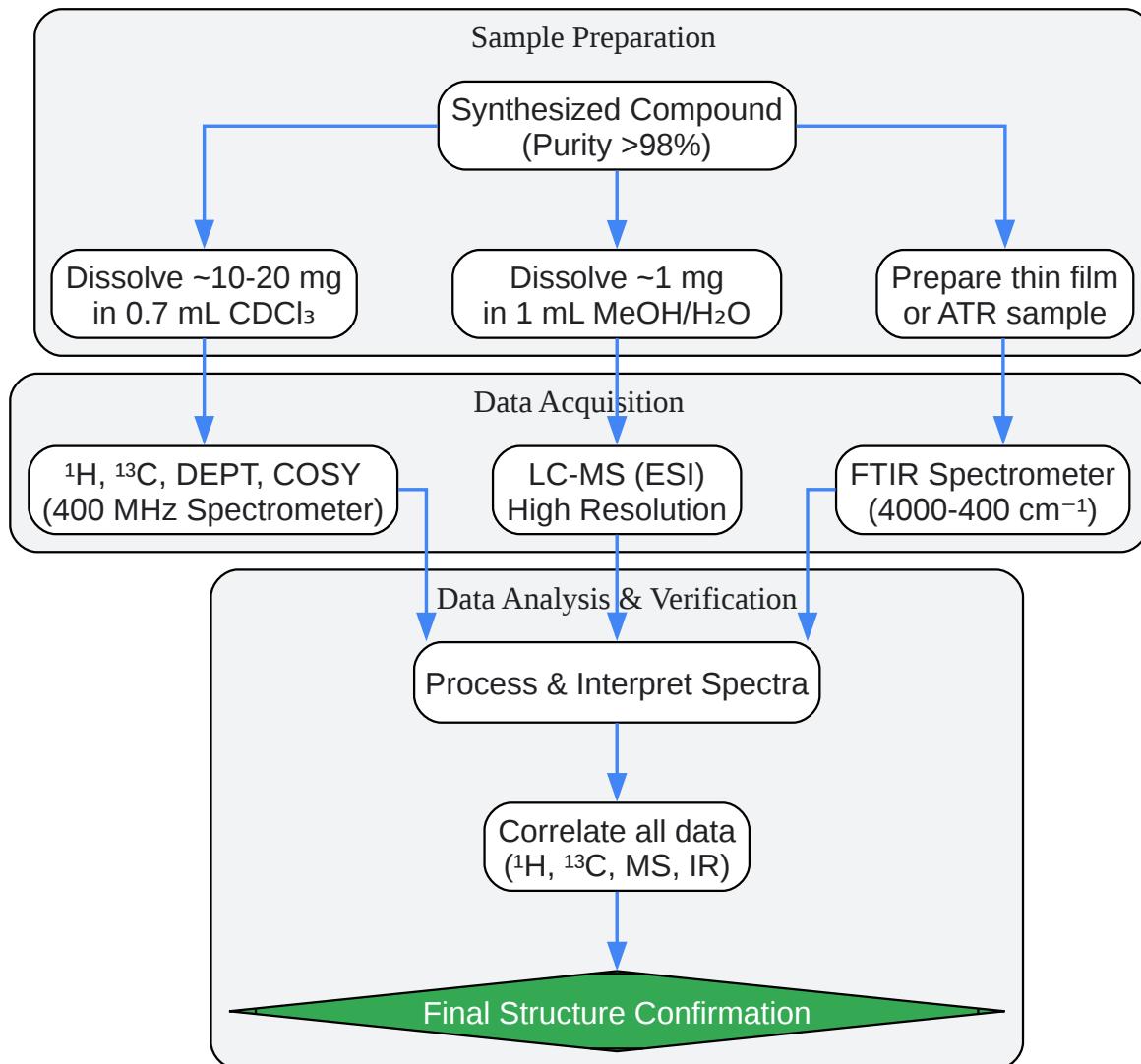
Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200 (broad)	O-H stretch	Alcohol (-OH)
3100-3000	C-H stretch	Aromatic (sp ² C-H)
2950-2850	C-H stretch	Aliphatic (sp ³ C-H)
1600-1450	C=C / C=N stretch	Pyridine Ring
1350-1150 (strong)	C-F stretch	Trifluoromethyl (-CF ₃)
1050-1000	C-O stretch	Primary Alcohol

| 850-750 | C-Cl stretch | Aryl Halide |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns. An electron ionization (EI) experiment would be expected to show a prominent molecular ion peak.


- Molecular Ion (M⁺): A key feature will be the isotopic pattern for the single chlorine atom, resulting in two peaks:
 - M⁺ peak at m/z ≈ 211 (corresponding to the ³⁵Cl isotope).
 - M+2 peak at m/z ≈ 213 (corresponding to the ³⁷Cl isotope) with an intensity approximately one-third of the M⁺ peak.
- Key Fragmentation: Loss of the hydroxyl group (-OH, 17 amu) or the entire hydroxymethyl group (-CH₂OH, 31 amu) are predictable fragmentation pathways.

Experimental Workflow and Protocols

The following section details the standard operating procedures for acquiring high-quality spectroscopic data for **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol**. Adherence to these protocols ensures data is both reproducible and reliable.

Overall Characterization Workflow

A logical workflow ensures that each analytical step informs the next, leading to an efficient and comprehensive structural elucidation.

[Click to download full resolution via product page](#)

Caption: Spectroscopic characterization workflow.

Protocol: NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-15 mg of the dried compound into a clean, dry NMR tube.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Cap the tube and gently vortex until the sample is fully dissolved.
- ^1H NMR Acquisition (400 MHz):
 - Tune and shim the probe.
 - Acquire the spectrum with a 30° pulse width, a relaxation delay of 2 seconds, and accumulate 16 scans.
 - Set the spectral width to cover a range from -1 to 10 ppm.
- ^{13}C NMR Acquisition (100 MHz):
 - Acquire a proton-decoupled spectrum using a 30° pulse width and a relaxation delay of 2 seconds.
 - Accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.
 - Set the spectral width from 0 to 200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra and calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum using the CDCl_3 solvent peak (δ 77.16 ppm).
 - Integrate the ^1H NMR signals and perform peak picking for all spectra.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
 - Record a background spectrum of the empty ATR setup.
 - Place a small amount (1-2 mg) of the solid sample onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
 - Perform peak labeling for major absorption bands.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
 - Prepare a stock solution of the compound at 1 mg/mL in methanol.
 - Dilute the stock solution to a final concentration of approximately 10 $\mu\text{g}/\text{mL}$ using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode electrospray ionization, ESI+).

- Data Acquisition (LC-ESI-TOF):
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire data in positive ion mode over a mass range of m/z 50-500.
 - Set the instrument to high-resolution mode ($>10,000$ FWHM).
 - Key source parameters (capillary voltage, gas flow, temperature) should be optimized to maximize the signal of the ion of interest.
- Data Processing:
 - Determine the accurate mass of the protonated molecular ion $[\text{M}+\text{H}]^+$.
 - Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula $(\text{C}_7\text{H}_6\text{ClF}_3\text{NO})^+$. The measured mass should be within 5 ppm of the theoretical mass.
 - Analyze the isotopic pattern to confirm the presence of one chlorine atom.

Data Interpretation and Structural Validation

The final step is to synthesize the information from all spectroscopic techniques to build an irrefutable case for the compound's structure.

Correlative Analysis

The power of this multi-technique approach lies in data correlation. For instance, the two distinct aromatic signals in the ^1H NMR spectrum must correspond to the two CH carbons identified in the ^{13}C NMR spectrum. Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively link each proton to its directly attached carbon, validating the assignments made in Tables 1 and 2. The functional groups identified by IR (e.g., -OH, $-\text{CF}_3$, C-Cl) must be consistent with the molecular formula determined by HRMS and the carbon environments observed in the ^{13}C NMR.

The diagram below illustrates the logical flow of using combined data to achieve structural confirmation.

[Click to download full resolution via product page](#)

Caption: Logic diagram for structural validation.

Conclusion

The structural elucidation of **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol** is a clear example of the necessity for a rigorous, multi-faceted spectroscopic approach. By first predicting the spectral outcomes and then following robust, validated protocols for data acquisition, a researcher can confidently interpret the resulting data. The true power emerges from the correlation of ¹H NMR, ¹³C NMR, IR, and HRMS data, where each technique provides a piece of the puzzle that, when assembled, reveals the unambiguous chemical structure. This guide provides the necessary framework to achieve that certainty, ensuring the integrity of subsequent research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol [summedchem.com]
- 7. [6-Chloro-2-(trifluoromethyl)pyridin-3-yl]methanol [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic data of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591778#spectroscopic-data-of-6-chloro-5-trifluoromethyl-pyridin-3-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com